![molecular formula C23H26N2O4S B2725164 4-(4-{[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine CAS No. 1116084-10-6](/img/structure/B2725164.png)

4-(4-{[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

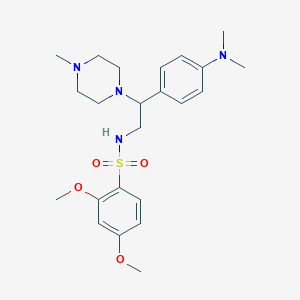

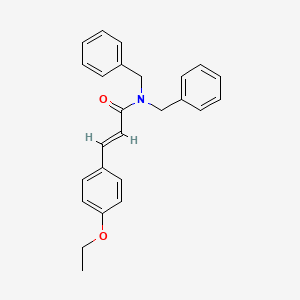

The compound is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The structure of this compound likely involves a pyrrolidine ring attached to benzoyl groups. The fluorobenzoyl group may contribute to the stereochemistry of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives can have a wide range of properties depending on their functional groups .Scientific Research Applications

Synthesis and Structural Analysis

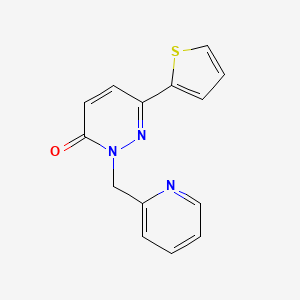

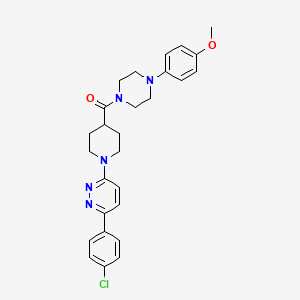

A study focused on the synthesis and structural exploration of novel bioactive heterocycles, including compounds related to morpholine and their antiproliferative activity. The structure of these compounds was characterized using various spectroscopic methods, and their stability was analyzed through inter and intra-molecular hydrogen bonds, suggesting potential applications in drug development and materials science (Benaka Prasad et al., 2018).

Antibacterial Activity

Research into the antibacterial properties of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones highlighted the synthesis of compounds through the substitution of secondary cyclic amines, including morpholine. These compounds were screened for antibacterial activity, demonstrating the importance of morpholine derivatives in developing new antibacterial agents (Vartale et al., 2008).

Antiinflammatory and Analgesic Activity

A study on the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives, including morpholine, revealed significant antiinflammatory and analgesic activities. These findings suggest potential applications in the development of new analgesic and antiinflammatory drugs (Muchowski et al., 1985).

Antitumor Activity

Fluorescence studies on new potential antitumoral compounds, including derivatives of morpholine, in solution and liposomes, shed light on their behavior in different environments, indicating their potential use in cancer research and treatment (Castanheira et al., 2011).

Molluscicidal Agents

The synthesis and biological evaluation of morpholine derivatives as molluscicidal agents highlight their potential applications in pest control and environmental management. This research contributes to the development of new strategies for managing snail populations that are vectors for diseases (Duan et al., 2014).

Mechanism of Action

Target of action

Both compounds contain structural features that are common in many biologically active compounds. For example, the pyrrolidine ring in “4-(4-{[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine” is a common feature in many drugs . The quinoline moiety in “2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide” is also a common feature in many bioactive compounds . These structural features could interact with various biological targets, but without specific studies, it’s hard to identify the exact targets of these compounds.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly affect its bioavailability. For example, the pyrrolidine ring in “this compound” can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage , which could potentially affect its ADME properties.

Future Directions

Properties

IUPAC Name |

2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-butan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-4-16(3)24-22(26)15-25-20-12-11-17(5-2)13-18(20)14-21(23(25)27)30(28,29)19-9-7-6-8-10-19/h6-14,16H,4-5,15H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTRZQMZGGQAES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC(C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2725085.png)

![5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2725086.png)

![1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2725087.png)

![N-(4-acetylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2725090.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2725092.png)

![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one](/img/structure/B2725095.png)